molecular formula C26H25ClN2O3 B11206620 9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206620
M. Wt: 448.9 g/mol
InChI Key: RMTZPAIRHOQBCJ-UHFFFAOYSA-N
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Description

9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazine ring fused with a pyrazole ring The presence of ethoxyphenyl groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazine ring.

    Introduction of the Chloro Group: Chlorination of the benzoxazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester.

    Coupling of the Rings: The final step involves the coupling of the benzoxazine and pyrazole rings under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Ethoxy-substituted derivatives.

Scientific Research Applications

9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Chloro-5-(2-phenyl)-2-(4-phenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The presence of ethoxy groups in 9-Chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine distinguishes it from similar compounds. These ethoxy groups can influence the compound’s solubility, reactivity, and overall biological activity, making it a unique candidate for specific applications.

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

9-chloro-5-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O3/c1-3-30-19-12-9-17(10-13-19)22-16-23-21-15-18(27)11-14-25(21)32-26(29(23)28-22)20-7-5-6-8-24(20)31-4-2/h5-15,23,26H,3-4,16H2,1-2H3

InChI Key

RMTZPAIRHOQBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5OCC

Origin of Product

United States

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